Dibutylboranyl trifluoromethanesulfonate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of dibutylboranyl trifluoromethanesulfonate involves a multi-step process. Initially, borane dimethyl sulfide reacts with n-butene to generate tributylboron. This intermediate is then reacted with trifluoromethanesulfonic acid to produce this compound . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

For industrial-scale production, the process is optimized to achieve high yields and purity. The yield of this compound can reach up to 91%, making it suitable for large-scale applications .

Analyse Chemischer Reaktionen

Types of Reactions

Dibutylboranyl trifluoromethanesulfonate undergoes various types of reactions, including:

Oxidation: It can be oxidized to form boronic acids.

Reduction: It can be reduced to form dibutylborane.

Substitution: It participates in substitution reactions to form different boron-containing compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include organocopper reagents, trifluoromethanesulfonic acid, and various solvents like dichloromethane . The reactions are typically carried out under inert conditions to prevent oxidation and degradation of the compound.

Major Products

The major products formed from these reactions include boron enolates, which are crucial intermediates in the synthesis of complex organic molecules .

Wissenschaftliche Forschungsanwendungen

Dibutylboranyl trifluoromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of erythro aldols, β-alkoxy carbonyl compounds, and cyclic ethers.

Biology: It is employed in the synthesis of biologically active molecules, including natural products and pharmaceuticals.

Medicine: It plays a role in the development of anticancer agents and other therapeutic compounds.

Industry: It is used in the production of fine chemicals and advanced materials.

Wirkmechanismus

Dibutylboranyl trifluoromethanesulfonate acts as a Lewis acid, promoting various chemical reactions by stabilizing negative charges on intermediates. This stabilization facilitates the formation of boron enolates and other reactive species, which are essential for the synthesis of complex organic molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tributylboron: Used as an intermediate in the synthesis of dibutylboranyl trifluoromethanesulfonate.

Dibutylborane: A reduced form of this compound.

Boron trifluoromethanesulfonate: Another boron-containing compound with similar reactivity.

Uniqueness

This compound is unique due to its high reactivity and selectivity in forming boron enolates, making it a valuable reagent in asymmetric synthesis .

Biologische Aktivität

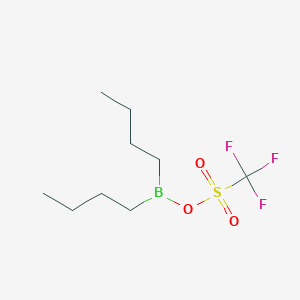

Dibutylboranyl trifluoromethanesulfonate (DBBT), also known as dibutylboron triflate, is an organometallic reagent with significant applications in organic synthesis. Its molecular formula is and it has a molecular weight of 274.11 g/mol. This compound has garnered attention due to its unique properties and biological activity, particularly in synthetic organic chemistry.

- Molecular Formula : C9H18BF3O3S

- Molecular Weight : 274.11 g/mol

- CAS Number : 60669-69-4

- Physical Appearance : Typically found as a yellow to orange liquid.

- Density : Approximately 1.271 g/mL

Biological Activity

This compound exhibits a range of biological activities primarily through its role as a reagent in various synthetic pathways. Its biological relevance can be categorized into several key areas:

1. Synthesis Applications

DBBT is utilized in multiple synthetic methodologies, including:

- Aldol Reactions : It promotes the formation of boron enolates, facilitating stereoselective aldol reactions which are crucial for synthesizing complex organic molecules .

- Glycosylation Reactions : DBBT acts as a promoter in trichloroacetimidate-based glycosylations, enhancing regioselectivity and yield in carbohydrate chemistry .

- Cyclization Reactions : The compound is involved in aldol-type cyclization processes, aiding in the synthesis of cyclic ethers and other complex structures .

2. Toxicological Profile

Despite its utility in synthesis, this compound presents certain toxicological concerns:

- Acute Toxicity : It is classified under Category 4 for acute oral toxicity and can cause serious eye damage and skin irritation upon contact .

- Target Organs : Exposure may affect the central nervous system and respiratory system, necessitating careful handling protocols .

Case Studies and Research Findings

Research has demonstrated the efficacy of DBBT in various synthetic applications:

- Asymmetric Synthesis : A study highlighted the use of DBBT in asymmetric synthesis, showcasing its ability to generate enantiomerically enriched products through selective reactions .

- Palladium-Catalyzed Reactions : Research has illustrated that DBBT can enhance palladium-catalyzed oxidative cyclizations, leading to the formation of dihydropyranones and furanones with high yields .

Table 1: Summary of Research Findings

Eigenschaften

IUPAC Name |

dibutylboranyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BF3O3S/c1-3-5-7-10(8-6-4-2)16-17(14,15)9(11,12)13/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVAVMFXAKZTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCC)(CCCC)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369121 | |

| Record name | Dibutylboranyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60669-69-4 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60669-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutylboranyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.